molecular formula C12H20N3O7P B056465 Pdcyt-P CAS No. 121730-59-4

Pdcyt-P

Cat. No. B056465
M. Wt: 349.28 g/mol
InChI Key: JQERILIWSYYMHJ-BCGUWXCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pdcyt-P is a novel phosphatidylcholine (PC) synthase enzyme that is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. This enzyme has gained significant attention in recent years due to its potential applications in the field of scientific research.

Mechanism Of Action

Pdcyt-P catalyzes the conversion of CDP-choline and diacylglycerol into phosphatidylcholine. This reaction is essential for the synthesis of phosphatidylcholine, which is a major component of cell membranes. The exact mechanism of action of Pdcyt-P is not fully understood, but studies have shown that the enzyme is highly specific for its substrates and is regulated by several factors, including pH and temperature.

Biochemical And Physiological Effects

Pdcyt-P plays a crucial role in the synthesis of phosphatidylcholine, which is essential for the structure and function of cell membranes. Studies have shown that alterations in the expression of Pdcyt-P can have significant effects on cellular physiology, including changes in membrane fluidity and permeability.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Pdcyt-P in lab experiments is its specificity for its substrates, which allows for the precise synthesis of phosphatidylcholine. However, the purification of Pdcyt-P can be challenging, and the enzyme is sensitive to changes in pH and temperature, which can affect its activity.

Future Directions

There are several potential future directions for research on Pdcyt-P. One area of interest is the development of new methods for the purification and stabilization of the enzyme, which could improve its utility in lab experiments and industrial applications.
Another area of research involves the identification of new substrates for Pdcyt-P, which could expand its potential applications in lipid synthesis. Additionally, the use of Pdcyt-P in the production of biofuels and other sustainable products is an area of growing interest and could lead to significant advances in the field of renewable energy.
In conclusion, Pdcyt-P is a promising enzyme with a wide range of potential applications in scientific research. Its specificity for its substrates, coupled with its role in the synthesis of phosphatidylcholine, make it an attractive target for further study and development.

Synthesis Methods

The synthesis of Pdcyt-P involves the cloning and expression of the Pdcyt-P gene in a suitable host organism, followed by purification of the enzyme. The gene encoding Pdcyt-P was first identified in the bacterium Sinorhizobium meliloti, and subsequent studies have shown that the enzyme is also present in other organisms, including plants and animals.

Scientific Research Applications

Pdcyt-P has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of Pdcyt-P in the synthesis of lipids for use in drug delivery systems. Lipid-based drug delivery systems have several advantages over traditional drug delivery methods, including improved bioavailability and reduced toxicity.
Another area of research involves the use of Pdcyt-P in the production of biofuels. Phosphatidylcholine is a major component of plant membranes, and the use of Pdcyt-P to produce this lipid could potentially lead to the development of more efficient and sustainable biofuels.

properties

CAS RN

121730-59-4

Product Name

Pdcyt-P

Molecular Formula

C12H20N3O7P

Molecular Weight

349.28 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4a-amino-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-2-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1

InChI Key

JQERILIWSYYMHJ-BCGUWXCSSA-N

Isomeric SMILES

C1CC2(C=CN(C(=O)N2C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N

SMILES

C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N

Canonical SMILES

C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N

synonyms

3,N(4)-propanodeoxycytidine 5'-monophosphate
PDCYT-P

Origin of Product

United States

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